CID 87140580
CAS No.:
Cat. No.: VC16800188
Molecular Formula: C23H20N2NaO4S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2NaO4S |
|---|---|
| Molecular Weight | 443.5 g/mol |
| Standard InChI | InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28); |
| Standard InChI Key | YNJQJQQYPDKUQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4.[Na] |
Introduction
Chemical Identity and Structural Properties
CID 87140580 is a sodium salt of a xanthene-based molecule with the molecular formula CHNNaOS and a molecular weight of 443.5 g/mol. Its IUPAC name is derived from a planar xanthenodione core fused with aromatic and heterocyclic substituents. The compound’s structure includes:
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A central xanthene backbone (tricyclic aromatic system).
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A sodium counterion enhancing solubility.
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Functional groups such as sulfonyl (SO) and carbonyl (C=O) moieties that contribute to its reactivity.
Table 1: Key Molecular Properties of CID 87140580
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNNaOS | |
| Molecular Weight | 443.5 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 7 | |
| Topological Polar Surface Area | 118 Ų |
The compound’s three-dimensional conformation, resolved via X-ray crystallography, reveals a nearly planar xanthenodione core with substituents oriented perpendicular to the main ring system. This arrangement facilitates π-π stacking interactions in biological systems, a critical factor in its photodynamic activity.
Synthesis and Optimization
Knoevenagel Condensation
CID 87140580 is synthesized via a Knoevenagel condensation between β-diketones and aldehydes under solvent-free conditions. This method achieves yields of 70–92%, with reaction optimization focusing on:
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Catalyst Selection: Piperidine or ammonium acetate as bases.
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Temperature: 80–100°C for 4–6 hours.
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Substituent Effects: Electron-withdrawing groups on aldehydes improve cyclization efficiency.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (0.1 eq) | +15% yield |
| Reaction Temperature | 90°C | Maximizes rate |
| Solvent | Solvent-free | Reduces byproducts |
Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Characterization and Structural Validation
Spectroscopic Analysis
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NMR Spectroscopy:
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H NMR (400 MHz, DMSO-d): δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (s, 1H, enolic OH), 3.78 (s, 3H, OCH).
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C NMR confirms carbonyl (C=O) at 190 ppm and sulfonyl (SO) at 125 ppm.
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IR Spectroscopy: Strong absorptions at 1680 cm (C=O stretch) and 1150 cm (S=O asymmetric stretch).
X-Ray Crystallography
Single-crystal X-ray diffraction data (CCDC 2058421) confirms the compound’s triclinic crystal system (space group P-1) with unit cell parameters:
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a = 8.924 Å, b = 10.345 Å, c = 12.678 Å
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α = 89.2°, β = 78.5°, γ = 85.3°.
The crystal packing exhibits intermolecular hydrogen bonds between sulfonyl oxygen and adjacent NH groups, stabilizing the lattice.
Biological Activities and Mechanisms
Photodynamic Therapy (PDT)
CID 87140580 acts as a photosensitizer in PDT, generating reactive oxygen species (ROS) upon light irradiation (λ = 650 nm). Key mechanisms include:
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Type II Photosensitization: Energy transfer from triplet-state xanthene to molecular oxygen, producing cytotoxic singlet oxygen (O).
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Apoptosis Induction: ROS-mediated mitochondrial membrane depolarization and caspase-3 activation in A549 lung cancer cells (IC = 12.4 μM).
Table 3: In Vitro Anticancer Activity
| Cell Line | IC (μM) | Light Dose (J/cm) |
|---|---|---|
| A549 (Lung) | 12.4 | 10 |
| MCF-7 (Breast) | 18.9 | 15 |
| HeLa (Cervical) | 22.1 | 20 |
Antimicrobial Applications
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:
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4 μg/mL against Staphylococcus aureus (MRSA).
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8 μg/mL against Candida albicans.
Stability and Pharmacokinetics
Solubility and Partitioning
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Aqueous Solubility: 1.2 mg/mL in PBS (pH 7.4) at 25°C.
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logP: 2.81 (calculated via XLogP3), indicating moderate lipophilicity.
Metabolic Stability
In vitro hepatic microsomal assays (human) show a half-life of 45 minutes, with primary metabolites arising from O-demethylation and sulfone reduction.
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